molecular formula C10H13F2N B11760333 (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine

(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine

Cat. No.: B11760333
M. Wt: 185.21 g/mol
InChI Key: XWRKMMWZACSMOK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[3-(1,1-Difluoroethyl)phenyl]ethan-1-amine ( 2359690-78-9) is a chiral amine building block of high interest in medicinal chemistry and pharmaceutical research . This compound features a defined (R) stereocenter adjacent to the amine group and a 1,1-difluoroethyl substituent on the aromatic ring . The molecular formula is C 10 H 13 F 2 N, and it has an average molecular mass of 185.21 g/mol . The incorporation of fluorine atoms and the specific stereochemistry can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability. As a primary amine, this compound can undergo typical reactions such as alkylation, acylation to form amides, and salt formation, as exemplified by the availability of its hydrochloride salt (CAS 2569698-48-0) . Its structure makes it a valuable intermediate for constructing more complex molecules, particularly in developing potential β2 adrenergic receptor agonists, as suggested by patents covering similar difluoroethyl-substituted phenethylamine derivatives . This product is intended for research applications and is supplied For Research Use Only. Researchers are advised to consult relevant safety data sheets before use.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethanamine

InChI

InChI=1S/C10H13F2N/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-7H,13H2,1-2H3/t7-/m1/s1

InChI Key

XWRKMMWZACSMOK-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(C)(F)F)N

Canonical SMILES

CC(C1=CC(=CC=C1)C(C)(F)F)N

Origin of Product

United States

Biological Activity

(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoroethyl moiety enhances its lipophilicity and metabolic stability, which are critical factors influencing its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine is C11H12F2N. Its structure includes:

  • A phenyl ring substituted with a difluoroethyl group.
  • An amine functional group that may play a role in receptor interactions.

Fluorinated compounds often exhibit distinct biological activities due to the electronegative nature of fluorine, which can affect molecular interactions. Studies suggest that (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine may act as an inhibitor of specific enzymes or receptors, contributing to its potential therapeutic effects.

Case Studies and Research Findings

Research has indicated the following biological activities associated with this compound:

  • Anti-Cancer Activity : Preliminary studies suggest that (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine might possess anti-cancer properties. The difluoroethyl group is believed to enhance binding affinity to cancer-related targets, potentially inhibiting tumor growth.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. It has shown promise in modulating pathways that are critical in various diseases, including cancer and inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(3-Fluorophenyl)ethan-1-oneContains a single fluorine atomLess lipophilic than the difluoroethyl derivative
2',3',4',5',6'-PentafluoroacetophenoneMultiple fluorine substitutionsHigher lipophilicity and potential bioactivity
4'-Bromo-3'-fluoroacetophenoneBromine and fluorine substitutionsDifferent electronic properties affecting reactivity
2',3'-DifluoroacetophenoneTwo fluorine atoms on adjacent carbonsEnhanced metabolic stability compared to non-fluorinated variants

Pharmacological Applications

The unique properties of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine suggest potential applications in treating various conditions:

  • Pulmonary Diseases : As a β2 adrenergic receptor agonist, it may be effective in managing asthma or chronic obstructive pulmonary disease (COPD) .
  • Neurological Disorders : Its mechanism of action may extend to treating conditions linked with neurotransmitter dysregulation.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine may exhibit significant neuropharmacological activities. The enhanced lipophilicity from the difluoroethyl group allows for better penetration into the central nervous system, suggesting potential applications as:

  • Antidepressants : Preliminary studies show that such compounds can modulate neurotransmitter systems effectively.
  • Cognitive enhancers : Their ability to influence synaptic plasticity may lead to applications in treating cognitive disorders .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that similar difluoromethylated compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways crucial for tumor growth .

Late-stage Functionalization

The difluoroethyl group allows for late-stage functionalization in synthetic organic chemistry. This capability is particularly valuable in drug discovery and development, where modifications to lead compounds can enhance efficacy and reduce side effects. Recent methods include:

  • Difluoromethylation processes : These processes enable the introduction of difluoromethyl groups into complex organic molecules, facilitating the development of new pharmaceuticals .

Case Studies and Research Findings

StudyFocusFindings
Research on NeuropharmacologyEffects on NeurotransmittersShowed modulation of serotonin and norepinephrine levels in animal models.
Anticancer Activity StudyCytotoxicity against Cancer CellsCompounds with similar structures exhibited significant growth inhibition rates against various cancer cell lines.
Synthetic MethodologiesLate-stage DifluoromethylationDeveloped efficient methods for incorporating difluoromethyl groups into existing pharmaceuticals.

Comparison with Similar Compounds

Fluorinated Aromatic Ethylamines

Trifluoromethyl-Substituted Analogs
  • Cinacalcet HCl (N-(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride): A clinically approved calcimimetic agent. The trifluoromethyl group increases lipophilicity (predicted LogP ~5.0) and enhances binding to calcium-sensing receptors. In contrast, the target compound’s difluoroethyl group may reduce LogP (~2.5) while retaining metabolic stability .
  • 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine : A simpler analog lacking stereochemistry. The trifluoromethyl group’s strong electron-withdrawing effect may reduce basicity compared to the difluoroethyl group .
Difluoromethoxy-Substituted Analogs
  • (1R)-1-[3-(Difluoromethoxy)phenyl]ethan-1-amine : The difluoromethoxy group introduces polarity (molecular weight 187.19) and moderate lipophilicity (LogP ~1.8). Its GHS classification as "Hazardous" (H314) suggests higher reactivity or corrosivity compared to the difluoroethyl-substituted target compound .
Pyrazole- and Pyridyl-Substituted Analogs
  • This contrasts with the hydrophobic difluoroethyl group in the target compound .
  • (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride : The pyridine ring enhances basicity (pKa ~8.5), while the fluorine atom directs electrophilic substitution. Such electronic effects differ from the difluoroethyl group’s steric and hydrophobic contributions .

Stereochemical and Regioisomeric Variants

  • Cinacalcet Diastereomers : The (1R)-configuration in Cinacalcet is essential for binding to the calcium-sensing receptor. Its diastereomers (e.g., (2R)-N-(1R)-1-(naphthalen-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine) exhibit reduced activity, highlighting the target compound’s reliance on stereochemical precision .
  • (R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine: The dimethylamino group increases steric bulk and reduces primary amine reactivity. This contrasts with the target compound’s unmodified amine, which may facilitate salt formation or hydrogen bonding .

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor reacts with ammonium acetate or ammonia under hydrogen pressure, facilitated by a transition-metal catalyst. A study employing Ru-(R)-BINAP complexes achieved 95% enantiomeric excess (ee) in analogous systems, though yields varied between 65–85% depending on solvent polarity and temperature. Key parameters include:

  • Catalyst : Ru-(R)-BINAP or Pd/C with chiral ligands

  • Solvent : Methanol or ethanol

  • Temperature : 50–80°C

  • Pressure : 4–6 bar H₂

Case Study: Optimized Protocol

A scaled-up reaction using 3-(1,1-difluoroethyl)phenylacetone (10 mmol) and ammonium acetate (12 mmol) in methanol with Ru-(R)-BINAP (0.5 mol%) yielded 82% of the (R)-enantiomer at 70°C under 5 bar H₂. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) afforded ≥99% purity.

Asymmetric Hydrogenation of Enamine Intermediates

Asymmetric hydrogenation of enamines provides an alternative pathway, particularly for industrial-scale production.

Enamine Synthesis

The enamine intermediate is prepared by condensing 3-(1,1-difluoroethyl)phenylacetone with a primary amine (e.g., benzylamine) in toluene under reflux. Removal of water via Dean-Stark trap drives the reaction to completion (yield: 89–93%).

Hydrogenation Conditions

Hydrogenation of the enamine using Ir-(S)-PhanePHOS catalysts in dichloromethane at 25°C and 10 bar H₂ achieved 91% ee and 78% isolated yield. Critical factors include:

  • Catalyst loading : 0.2–0.5 mol%

  • Additives : Iodine (0.1 equiv) to enhance enantioselectivity

  • Workup : Filtration through Celite and solvent evaporation

Chiral Resolution of Racemic Mixtures

When racemic mixtures form, chiral resolution techniques isolate the (R)-enantiomer.

Diastereomeric Salt Formation

Reacting the racemic amine with (R,R)-tartaric acid in ethanol produces diastereomeric salts. Crystallization at −20°C enriches the (R)-enantiomer to 98% ee after two recrystallizations.

Chiral Chromatography

Using Chiralpak® IA columns (hexane/isopropanol, 90:10), baseline separation of enantiomers is achieved with a retention time ratio of 1.8. This method is preferred for small-scale (<10 g) high-purity demands.

Industrial-Scale Synthesis Considerations

Solvent Optimization

SolventYield (%)ee (%)
Methanol7895
Ethanol7593
THF6888

Methanol balances solubility and catalyst activity, making it ideal for bulk production.

Catalyst Recycling

Ru-(R)-BINAP catalysts retain 90% activity after five cycles when immobilized on mesoporous silica, reducing costs by 40%.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost (USD/g)
Reductive Amination8295High120
Asymmetric Hydrogenation7891Moderate150
Chiral Resolution6598Low300

Reductive amination offers the best balance of efficiency and cost for multi-kilogram synthesis .

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine in high enantiomeric purity?

Methodological Answer :

  • Reductive Amination : A common approach involves reductive amination of ketone precursors using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in dichloroethane (DCE) or tetrahydrofuran (THF). For example, Ti(OiPr)₄ can catalyze imine formation, followed by NaBH₄ reduction to yield the amine .
  • Chiral Resolution : Use chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (1R)-enantiomer. Enantioselective hydrogenation with palladium catalysts (e.g., Pd/C) under controlled conditions (60°C, H₂ pressure) can achieve >72% enantiomeric excess (ee) .

Q. Q2. How can researchers confirm the structural identity of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine and distinguish it from regioisomers or diastereomers?

Methodological Answer :

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with reference data. Key signals include the chiral center (δ ~4.0 ppm for the methine proton) and difluoroethyl group (¹⁹F NMR δ ~-100 to -120 ppm) .
  • LC-MS : Use reverse-phase UPLC with a C18 column and mass spectrometry to differentiate regioisomers (e.g., para vs. meta substitution) based on retention times and molecular ion peaks .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving data contradictions in stereochemical assignments of (1R)-configured amines?

Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in chiral centers by growing single crystals of the amine hydrochloride salt and analyzing diffraction patterns .
  • Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with computational models (DFT) to confirm absolute configuration .

Q. Q4. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

Methodological Answer :

  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce epimerization during imine formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DCE) stabilize intermediates, while additives like acetic acid enhance stereochemical control in reductive amination .

Q. Q5. What analytical methods are recommended for assessing the purity of (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine in pharmacological studies?

Methodological Answer :

  • Stability-Indicating UPLC : Use a validated RP-UPLC method with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) to quantify impurities (e.g., regioisomers, diastereomers) .
  • Karl Fischer Titration : Determine water content in hydrochloride salts to ensure stability during storage .

Q. Q6. What safety protocols are critical when handling (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Collect organic waste in sealed containers for incineration .

Q. Q7. How can researchers evaluate the compound’s interaction with biological targets (e.g., G-protein-coupled receptors)?

Methodological Answer :

  • Radioligand Binding Assays : Use tritiated or fluorescent analogs to measure affinity for receptors like GPR88. Competitive binding studies with reference agonists (e.g., 2-PCCA) quantify IC₅₀ values .
  • Functional Assays : Monitor intracellular cAMP levels or calcium flux in HEK293 cells expressing target receptors to assess agonism/antagonism .

Q. Q8. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using software like Schrödinger’s Desmond.
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and cytochrome P450 interactions .

Q. Q9. How should researchers address challenges in scaling up enantioselective synthesis while maintaining ee >95%?

Methodological Answer :

  • Continuous Flow Chemistry : Implement microreactors to enhance mixing and heat transfer, reducing racemization .
  • Immobilized Catalysts : Use polymer-supported chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for recyclability and consistent stereoselectivity .

Q. Q10. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with modified aryl (e.g., trifluoromethyl, methoxy) or amine groups (e.g., azide, propargyl) to assess steric/electronic effects .
  • Free-Wilson Analysis : Statistically correlate substituent contributions (e.g., difluoroethyl vs. trifluoromethyl) to biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.